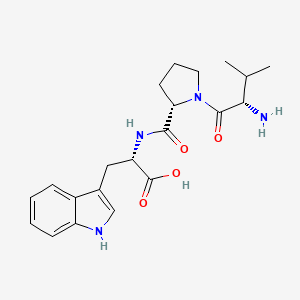
Val-Pro-Trp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Val-Pro-Trp, also known as Valyl-Prolyl-Tryptophan, is a tripeptide composed of the amino acids valine, proline, and tryptophan. Tripeptides like this compound are of significant interest due to their potential biological activities and applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Val-Pro-Trp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases to catalyze the formation of peptide bonds. Enzymatic methods can be more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: Val-Pro-Trp can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids, bases, or enzymes.
Oxidation: Oxidizing agents can modify the tryptophan residue, affecting the peptide’s properties.
Substitution: Chemical groups can be introduced to the peptide through substitution reactions, altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for introducing acyl groups.
Major Products:
Hydrolysis: Valine, proline, and tryptophan.
Oxidation: Modified tryptophan derivatives.
Substitution: Peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
Val-Pro-Trp has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Val-Pro-Trp involves its interaction with specific molecular targets. For example, as a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This results in increased insulin secretion and improved blood glucose regulation .
Vergleich Mit ähnlichen Verbindungen
Ile-Pro-Pro: Another tripeptide with similar inhibitory activity against DPP-IV.
Val-Pro-Pro: Known for its antihypertensive properties due to its ability to inhibit angiotensin-converting enzyme (ACE).
Uniqueness: Val-Pro-Trp is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of valine, proline, and tryptophan allows it to interact with different molecular targets compared to other tripeptides.
Eigenschaften
CAS-Nummer |
223472-78-4 |
|---|---|
Molekularformel |
C21H28N4O4 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H28N4O4/c1-12(2)18(22)20(27)25-9-5-8-17(25)19(26)24-16(21(28)29)10-13-11-23-15-7-4-3-6-14(13)15/h3-4,6-7,11-12,16-18,23H,5,8-10,22H2,1-2H3,(H,24,26)(H,28,29)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
NSUUANXHLKKHQB-BZSNNMDCSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



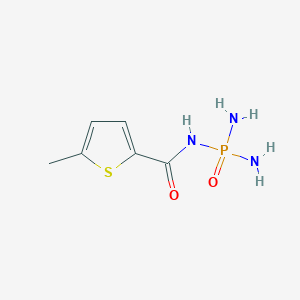
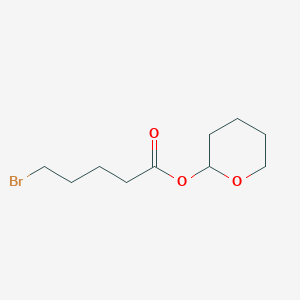

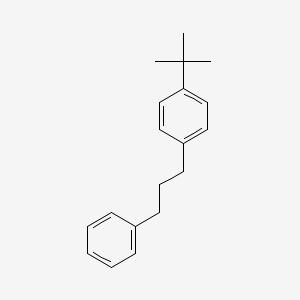
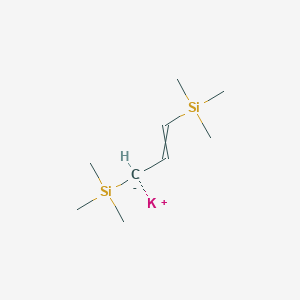
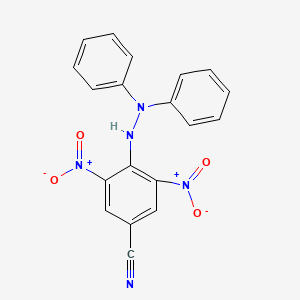

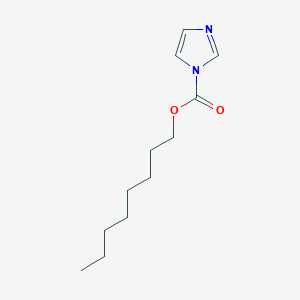

![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)

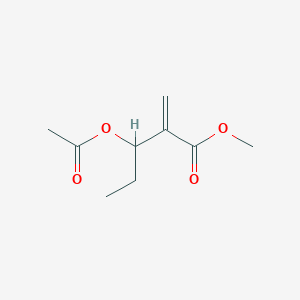
amino]-](/img/structure/B14261426.png)
